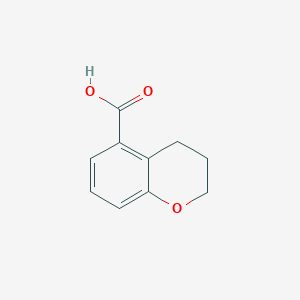

Chroman-5-carboxylic acid

Vue d'ensemble

Description

Chroman-5-carboxylic acid is a compound with the molecular formula C10H10O3 . It is also known by other names such as Chromane-5-carboxylic acid, 3,4-dihydro-2H-chromene-5-carboxylic acid, and 2H-1-Benzopyran-5-carboxylic acid . The molecular weight of this compound is 178.18 g/mol .

Synthesis Analysis

The synthesis of Chroman-5-carboxylic acid and its derivatives has been a subject of research. One study describes the synthesis of highly substituted chromans and isochromans using carbohydrates as starting materials . The approach makes use of a Pd-catalyzed domino reaction .

Molecular Structure Analysis

The molecular structure of Chroman-5-carboxylic acid includes a benzene ring attached to a pyran system . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-5-carboxylic acid . The InChIKey for this compound is GOHXEALVTBUNGX-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Chroman-5-carboxylic acid has several computed properties. It has a molecular weight of 178.18 g/mol, an XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1, an exact mass of 178.062994177 g/mol, and a topological polar surface area of 46.5 Ų .

Applications De Recherche Scientifique

Pd-Catalysed C–H Functionalisation of Free Carboxylic Acids

Chroman-5-carboxylic acid, like other carboxylic acids, plays a significant role in Pd-catalysed proximal and distal C–H activation reactions . These reactions are particularly important in the pharmaceutical and agrochemical industries . The coordinating ability of carboxylic acids has been overlooked for a long time, but recent research has highlighted their versatile role .

Stereochemistry of Chiral 2-Substituted Chromanes

Chroman-5-carboxylic acid is a type of 2-substituted chromane, which is a crucial substructure in organic synthesis and appears in numerous natural products . The stereochemistry at C2 of chiral 2-substituted chromanes has been investigated through data mining, quantum-chemical calculations using density functional theory (DFT), and mechanistic analyses .

Applications in Organic Synthesis

Carboxylic acids, including Chroman-5-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Visible-Light Synthesis of 4-Substituted-Chroman-2-Ones

Chroman-5-carboxylic acid can be used in the visible-light synthesis of 4-substituted-chroman-2-ones . This process exemplifies the unique application of free carboxylic-acid-activated olefins in a radical transformation .

Medical and Pharmaceutical Applications

Carboxylic acids, including Chroman-5-carboxylic acid, have significant applications in the medical field and pharmacy . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanomaterials

Carboxylic acids are used in the modification of the surface of nanomaterials . This includes Chroman-5-carboxylic acid, which can be used to modify the surface of nanoparticles and nanostructures .

Orientations Futures

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXEALVTBUNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride](/img/structure/B2592867.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)